7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
CAS No.:
Cat. No.: VC15036909
Molecular Formula: C27H32FN5O2
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32FN5O2 |
|---|---|
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| Standard InChI | InChI=1S/C27H32FN5O2/c1-21-25(18-22-6-3-2-4-7-22)26(34)33-20-31(13-5-12-30-14-16-35-17-15-30)19-32(27(33)29-21)24-10-8-23(28)9-11-24/h2-4,6-11H,5,12-20H2,1H3 |
| Standard InChI Key | SWIMBNSLEXLJTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)F)CCCN4CCOCC4)CC5=CC=CC=C5 |
Introduction
7-Benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one is a complex heterocyclic compound featuring a fused pyrimidine and triazine ring system. This compound is of significant interest due to its potential biological activity and therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The presence of a fluorine atom in the phenyl group enhances its biological activity and metabolic stability compared to similar compounds lacking this modification.
Synthesis Methods
The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one typically involves several key steps:
-
Formation of the Pyrimido Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a] triazin-6-one core structure.
-
Introduction of Substituents: This involves adding specific functional groups such as the benzyl, fluorophenyl, and morpholinopropyl groups.
-
Final Functionalization: The methyl group is generally introduced through further alkylation processes to complete the synthesis.
Biological Activity and Potential Applications
Research indicates that compounds similar to 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one exhibit various biological activities, including modulating signal transduction pathways or inhibiting enzymatic activity. This suggests potential therapeutic roles in treating various diseases.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume